molecular formula C18H18N4OS B2407320 N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235301-39-9

N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2407320
CAS No.: 1235301-39-9
M. Wt: 338.43
InChI Key: WAUNWZIEJQWEEY-UHFFFAOYSA-N
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Description

N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.

Scientific Research Applications

Future Directions

Given the compound’s potential applications in drug discovery, material synthesis, and catalysis, future research could focus on exploring these areas in more detail. Additionally, the synthesis and evaluation of related compounds for their anti-tubercular activity suggest potential avenues for future research .

Preparation Methods

The synthesis of N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a pyrazine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-benzyl-N-propan-2-yl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13(2)22(11-14-6-4-3-5-7-14)18(23)16-12-24-17(21-16)15-10-19-8-9-20-15/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUNWZIEJQWEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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